Octahydro-1h-isoindol-4-ol
Description
Octahydro-1H-isoindol-4-ol is a bicyclic secondary amine characterized by a fully hydrogenated isoindole core (octahydro structure) with a hydroxyl group at the 4-position. This compound is classified as a building block in organic synthesis, often utilized for constructing complex heterocyclic systems .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHMFVRVHASKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-4-ol typically involves the hydrogenation of isoindole derivatives under high pressure and the presence of a platinum catalyst. This method ensures the complete saturation of the ring system, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-isoindol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming isoindolinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Isoindolinone derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
Octahydro-1H-isoindol-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Octahydro-1H-isoindol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Octahydro-1H-isoindol-4-ol shares structural similarities with other hydrogenated isoindole derivatives but differs in substituents and functional groups. Key comparisons include:
*Full name: Octahydro-6,7a-dihydroxy-4-methyl-7-(4-methyl-7-(tetrahydro-5-oxo-2-furyl)-1-heptenyl)-3-(phenylmethyl)-1H-isoindol-1-one
- Hydrogenation vs. Aromaticity : Unlike indole-based compounds (e.g., ’s triazole-indole hybrid), this compound’s saturated core reduces reactivity toward electrophilic substitution but improves stability under reducing conditions .
- Functional Group Impact : The hydroxyl group in this compound contrasts with the ketone in ’s derivative, altering acidity (pKa ~10–12 for alcohols vs. ~19–21 for ketones) and hydrogen-bonding capacity .
Physicochemical and Spectral Properties
- Hydroxyl Group Characterization : In structurally related compounds (e.g., ’s imidazol-1-ol), hydroxyl protons exhibit broad NMR signals (δ 10.60–10.95) due to hydrogen bonding, a feature likely shared by this compound .
- IR Signatures : Strong O-H stretching (ν ~2100–3100 cm⁻¹) and trifluoromethyl vibrations (ν 1153–1112 cm⁻¹) in ’s compounds suggest methods for identifying functional groups in this compound derivatives .
Research Implications and Limitations
The discontinuation of this compound by suppliers like CymitQuimica may reflect challenges in scalability or niche demand . Comparative studies with ’s multi-substituted isoindol-1-one derivative could elucidate the role of hydroxyl groups in biological activity (e.g., antioxidant or receptor-binding properties), though such data are absent in the provided evidence. Further research should prioritize synthetic optimization and functionalization to expand its utility in medicinal chemistry.
Biological Activity
Introduction
Octahydro-1H-isoindol-4-ol, also known as (3aR,4R,7aS)-octahydro-1H-isoindol-4-ol hydrochloride, is a bicyclic organic compound with significant biological activity. Its unique molecular structure and stereochemistry contribute to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₃N and a molecular weight of approximately 155.21 g/mol. The compound features a saturated isoindole structure characterized by the following:
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 155.21 g/mol |
| Stereochemistry | (3aR,4R,7aS) |
| Functional Groups | Hydroxyl group (-OH) at the 4-position |
The presence of the hydroxyl group is crucial for its biological activity, as it can participate in various biochemical reactions.
Neurokinin Receptor Antagonism
Research indicates that this compound acts as a neurokinin-1 receptor antagonist . This receptor is involved in several physiological processes, including pain perception and inflammation. Compounds that modulate neurokinin pathways have been studied for their therapeutic potential in managing pain and other neurological disorders .
Pharmacological Studies
In animal studies, this compound demonstrated notable potency across various doses. The effective dose range suggests its potential for clinical applications in pain management and possibly other therapeutic areas .
Case Study: Pain Management
A study investigated the efficacy of this compound in reducing nociceptive responses in animal models. The results indicated a significant reduction in pain scores compared to control groups, supporting its role as a neurokinin antagonist.
Interaction with Biomolecules
The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity to produce biological effects. Understanding these interactions is essential for optimizing its efficacy and safety profile in clinical applications .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Hydroxylation : The introduction of the hydroxyl group at the 4-position is often achieved through oxidation reactions.
- Cyclization : Formation of the bicyclic structure involves cyclization reactions that may utilize various catalysts.
- Purification : Final products are purified using chromatography techniques to ensure high yield and purity.
These synthetic methods are critical for producing derivatives that may exhibit enhanced biological activities.
Comparative Analysis with Analog Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-Octahydro-isoindol-5-ol | C₉H₁₃N | Different stereochemistry affecting biological activity |
| (1S,3aR,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyl-octahydroinden-1-ol | C₁₅H₁₉NO₂ | Contains a phenolic group enhancing hydrophilicity |
| (3AR,4R,7aS)-Octahydro-1H-isoindol-5-ol | C₉H₁₃N | Variation at the 5-position may alter receptor binding properties |
This comparative analysis highlights how variations in structure can lead to differences in biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Octahydro-1H-isoindol-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves cyclization reactions of precursor amines or alcohols under reflux conditions. For example, chloranil (tetrachloro-1,4-benzoquinone) in xylene at reflux (25–30 hours) can facilitate cyclization, followed by NaOH treatment to isolate the product . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Post-synthesis purification via recrystallization (e.g., methanol) is critical to achieving >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : - and -NMR are essential for confirming the bicyclic structure and hydroxyl group position. For instance, the hydroxyl proton typically appears as a broad singlet near δ 1.5–2.5 ppm in CDCl .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 197.23 [M+H]) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves puckered ring conformations and hydrogen-bonding networks, leveraging Cremer-Pople coordinates for quantitative ring analysis .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity Category 4) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Absorb spills with silica gel and dispose as hazardous organic waste, per EPA guidelines .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound?
- Methodological Answer : The hydroxyl group acts as a hydrogen-bond donor, forming intermolecular bonds with adjacent heteroatoms (e.g., N or O). Graph set analysis (e.g., Etter’s notation) can classify motifs like or , which correlate with thermal stability and solubility . Computational tools (e.g., Mercury CSD) map these interactions using crystallographic data .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). To address this:
- Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing).
- SAR Studies : Systematically modify substituents (e.g., fluorination at C3/C4) to isolate activity trends .
- Docking Simulations : Compare binding affinities to biological targets (e.g., COX-2 or β-lactamases) using AutoDock Vina .
Q. How does ring puckering in this compound affect its reactivity in stereoselective synthesis?
- Methodological Answer : Puckering amplitude () and phase angle () determine axial vs. equatorial orientation of functional groups. For example, a higher value (e.g., 0.5 Å) increases steric hindrance, favoring nucleophilic attack at equatorial positions. Conformational analysis via DFT (B3LYP/6-31G**) optimizes transition states for asymmetric catalysis .
Q. What are the limitations of current synthetic routes for introducing fluorinated substituents into this compound?
- Methodological Answer : Fluorination at bridgehead positions often suffers from low regioselectivity due to steric constraints. Solutions include:
- Directed C-H Activation : Use Pd(II)/Ag(I) catalysts with directing groups (e.g., pyridine auxiliaries) .
- Electrophilic Fluorination : Employ Selectfluor™ in polar aprotic solvents (e.g., DMF) to enhance F delivery .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the ecological toxicity of this compound?
- Methodological Answer :
- Acute Toxicity : Follow OECD 203 guidelines using Daphnia magna (48-hour LC) .
- Bioaccumulation : Measure log values via shake-flask method; values >3 indicate high bioaccumulation potential .
- Degradation Studies : Use HPLC-MS to track photolytic/hydrolytic degradation products under simulated environmental conditions .
Q. What statistical methods are appropriate for analyzing conformational dynamics in this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
